molecular formula C9H8FN B12937770 8-Fluoro-3,4-dihydroisoquinoline

8-Fluoro-3,4-dihydroisoquinoline

Numéro de catalogue: B12937770
Poids moléculaire: 149.16 g/mol
Clé InChI: HDLWOQYZFUGLFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound emerged from efforts to streamline synthetic routes to pharmaceutically relevant tetrahydroisoquinolines. Prior to its reported synthesis in 2018, researchers relied on multistep sequences involving brominated intermediates like 8-bromoisoquinoline. These routes suffered from inefficiencies, including low yields in Pomeranz–Fritsch cyclizations and challenges in regioselective functionalization.

The breakthrough came through adapting Schlosser's directed ortho-lithiation strategy, originally developed for methoxy-substituted analogs. By leveraging fluorine's strong ortho-directing effects in lithiation reactions, chemists achieved regioselective formylation of 2-(3-fluorophenyl)ethylamine derivatives. Subsequent acid-catalyzed cyclization yielded this compound hydrochloride hydrate in 78% yield, marking the first efficient route to this compound.

Key milestones in its synthetic evolution include:

Year Development Significance
2018 Directed lithiation-cyclization methodology Enabled gram-scale synthesis of 8-fluoro derivative
2023 Commercial availability Facilitated broader research applications

Structural Classification Within the Isoquinoline Derivative Family

This compound (C~9~H~8~FN) belongs to the 3,4-dihydroisoquinoline subclass, characterized by:

  • Core bicyclic system : Benzene fused to a partially saturated pyridine ring
  • Position-specific substitutions :
    • Fluorine at C8
    • Single bond between C1 and N2 (3,4-dihydro state)
  • Tautomeric forms : Exists in equilibrium between enamine and iminium species under physiological conditions

Structural differentiation from related compounds:

Compound C8 Substituent Ring Saturation Molecular Formula
Isoquinoline H Fully aromatic C~9~H~7~N
8-Bromo-3,4-dihydroisoquinoline Br 3,4-dihydro C~9~H~8~BrN
8-Fluoro-1,2,3,4-tetrahydroisoquinoline F Fully saturated C~9~H~10~FN

Critical spectroscopic features:

  • ¹H NMR (400 MHz, CDCl~3~): δ 8.65 (t, J = 2.2 Hz, 1H), 7.32 (ddd, J~HH~ = 8.2, 7.5 Hz, J~HF~ = 5.7 Hz, 1H)
  • IR (film): Strong absorption at 1671 cm⁻¹ corresponding to C=N stretch
  • X-ray crystallography : Planar bicyclic system with fluorine adopting meta orientation relative to nitrogen

Propriétés

Formule moléculaire

C9H8FN

Poids moléculaire

149.16 g/mol

Nom IUPAC

8-fluoro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

Clé InChI

HDLWOQYZFUGLFS-UHFFFAOYSA-N

SMILES canonique

C1CN=CC2=C1C=CC=C2F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3,4-dihydroisoquinoline typically involves a directed ortho-lithiation reaction. This method allows for the selective introduction of a fluorine atom at the 8-position of the isoquinoline ring. The process involves the following steps :

    Lithiation: The starting material is treated with butyllithium (BuLi) in tetrahydrofuran (THF) at -78°C.

    Fluorination: The lithiated intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Cyclization: The resulting intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: Tetrahydroisoquinoline derivatives.

    Alkylation: Alkyl-substituted isoquinolines.

    Nucleophilic Aromatic Substitution: Amino-substituted isoquinolines.

Applications De Recherche Scientifique

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of this compound is primarily achieved through a directed ortho-lithiation reaction. This method allows for the introduction of fluorine at the 8-position, which enhances the compound's reactivity and biological properties. The compound can be transformed into various derivatives through nucleophilic substitutions, reductions, and alkylations, making it a versatile intermediate in organic synthesis .

Central Nervous System Drug Candidates

This compound has been investigated as a precursor for synthesizing compounds with potential activity against central nervous system disorders. Its derivatives have shown promise in developing novel analgesics and antidepressants due to their ability to modulate neurotransmitter systems .

Inhibition of Poly(ADP-ribose) Polymerase

Research has highlighted the potential of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds have demonstrated significant inhibitory activity against PARP1 and PARP2 enzymes, which are crucial in DNA repair mechanisms. For instance, a lead compound derived from this scaffold exhibited an IC50 of 156 nM against PARP1, outperforming some existing inhibitors like Olaparib .

Development of Drug Candidates

A study explored a series of carboxamide derivatives based on the this compound scaffold. These compounds were evaluated for their drug-like properties and showed improved stability and selectivity compared to traditional inhibitors. The findings suggest that these derivatives could serve as effective treatments for cancers associated with PARP dysregulation .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of this compound derivatives revealed that modifications at specific positions could significantly enhance biological activity. For example, substituting different functional groups at the nitrogen atom or altering the carbon chain length improved inhibitory potency against various targets .

Mécanisme D'action

The mechanism of action of 8-fluoro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors in the central nervous system. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparaison Avec Des Composés Similaires

Table 2: Reactivity Comparison

Reaction Type 8-Fluoro Derivative 8-Bromo Derivative
Nucleophilic Substitution 51–49% (morpholine, pyrrolidine) ~30–60% (requires Pd catalysis)
Organometallic Addition 70–85% (alkyl/aryl lithiums) Not applicable (inert C-Br bond)
2.4 Structural Versatility

8-Fluoro-3,4-dihydroisoquinoline’s dual reactivity (position 1 and 8 substitutions) enables rapid generation of diverse libraries. For example:

  • Position 8 : Substituted with cyclic amines (morpholine, piperidine) for solubility modulation .
  • Position 1 : Modified with alkyl/aryl groups (e.g., methyl, phenyl) to enhance lipophilicity or target binding . In contrast, 8-bromo or 8-methoxy derivatives lack this flexibility, often requiring orthogonal protection/deprotection strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.